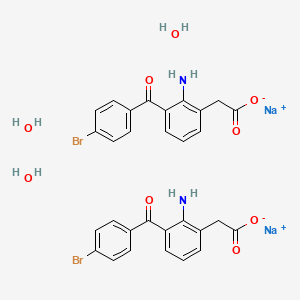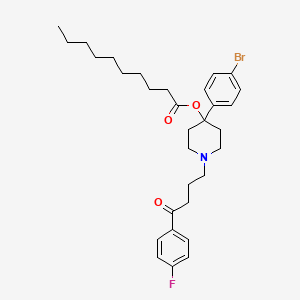
Bromperidol decanoate
Overview
Description
Bromperidol decanoate: is a long-acting antipsychotic medication used primarily in the treatment of schizophrenia and other psychotic disorders. It is an ester and a prodrug of bromperidol, which means it is converted into the active drug bromperidol in the body. This compound is administered via intramuscular injection and is known for its extended duration of action, typically requiring administration once every four weeks .
Mechanism of Action
Target of Action
Bromperidol decanoate primarily targets the dopamine D2 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including behavior, cognition, and voluntary movement .
Mode of Action
As a typical antipsychotic of the butyrophenone group, this compound acts as a dopamine D2 receptor antagonist . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . This antagonistic action on the dopamine D2 receptors helps to alleviate symptoms of psychosis .
Biochemical Pathways
this compound affects two main biochemical pathways: the neuroactive ligand-receptor interaction pathway and the dopaminergic synapse pathway . By interacting with dopamine D2 receptors, it influences the transmission of signals in these pathways, which can lead to changes in mood, behavior, and perception .
Pharmacokinetics
this compound is a long-acting prodrug of bromperidol, administered by depot intramuscular injection once every 4 weeks . It is well absorbed, although extensive first-pass metabolism reduces its bioavailability to about 50% of the dose . The plasma half-life of this compound is about 3 weeks , indicating its prolonged presence in the body, which contributes to its long-lasting effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of overactivity in the dopaminergic pathways. This can help to alleviate symptoms of schizophrenia and other psychotic disorders, such as hallucinations, delusions, and disordered thinking .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, individual differences in metabolism can affect the drug’s pharmacokinetics and, consequently, its therapeutic effects. Additionally, factors such as diet, concurrent medications, and overall health status can also impact the drug’s effectiveness and potential side effects .
Biochemical Analysis
Biochemical Properties
Bromperidol decanoate, like its parent compound bromperidol, exhibits central antidopaminergic activity . It has a high affinity for central dopamine receptors, as demonstrated by in vitro and in vivo studies . The interaction with these receptors leads to increased regional turnover of dopamine, indicating antagonism at these receptors .
Cellular Effects
This compound exerts its effects on various types of cells, primarily neurons, due to its antipsychotic properties . It influences cell function by interacting with dopamine receptors, thereby affecting cell signaling pathways and potentially influencing gene expression
Molecular Mechanism
It is known that this compound, like bromperidol, acts as an antagonist at dopamine receptors . This antagonism is thought to underlie its antipsychotic effects
Temporal Effects in Laboratory Settings
It is known that this compound is a long-acting formulation, with effects lasting for up to 4 weeks following a single intramuscular injection
Metabolic Pathways
It is known that this compound is a prodrug of bromperidol, suggesting that it undergoes metabolic conversion to bromperidol in the body
Transport and Distribution
It is known that this compound is administered via intramuscular injection, suggesting that it may be distributed throughout the body via the circulatory system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromperidol decanoate is synthesized through the esterification of bromperidol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bromperidol decanoate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce bromperidol and decanoic acid.
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert this compound into reduced derivatives.
Major Products Formed: The major products formed from these reactions include bromperidol, decanoic acid, and various oxidized or reduced derivatives of bromperidol .
Scientific Research Applications
Chemistry: Bromperidol decanoate is used as a reference standard in analytical chemistry for the development and validation of analytical methods. It is also used in the study of esterification reactions and the synthesis of long-acting prodrugs .
Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of long-acting antipsychotic medications. It serves as a model compound for investigating the metabolism and distribution of ester prodrugs in the body .
Medicine: Clinically, this compound is used in the treatment of schizophrenia and other psychotic disorders. It is particularly valuable for patients who have difficulty adhering to daily medication regimens, as its long-acting nature ensures sustained therapeutic effects with less frequent dosing .
Industry: In the pharmaceutical industry, this compound is used in the formulation of long-acting injectable medications. It is also employed in the development of new antipsychotic drugs and the study of drug delivery systems .
Comparison with Similar Compounds
Haloperidol decanoate: Another long-acting antipsychotic ester used in the treatment of schizophrenia.
Fluphenazine decanoate: A long-acting ester of fluphenazine, used for similar indications.
Zuclopenthixol decanoate: A long-acting ester of zuclopenthixol, also used in the management of psychotic disorders.
Uniqueness: Bromperidol decanoate is unique in its specific pharmacokinetic profile, which allows for a longer duration of action compared to some other long-acting antipsychotics. It also has a distinct chemical structure, which may contribute to differences in its pharmacodynamics and side effect profile .
Properties
IUPAC Name |
[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41BrFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCPWWBSRSXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226039 | |
| Record name | Bromperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75067-66-2 | |
| Record name | Bromperidol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75067-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromperidol decanoate [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075067662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMPERIDOL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73LG72M4LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
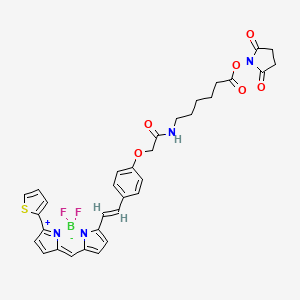
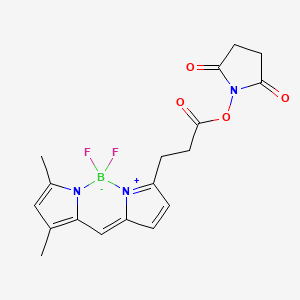
![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)

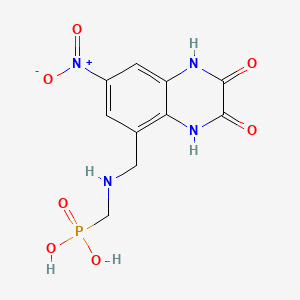
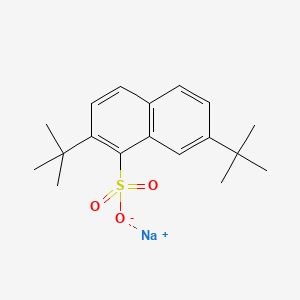
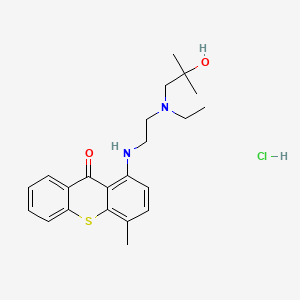
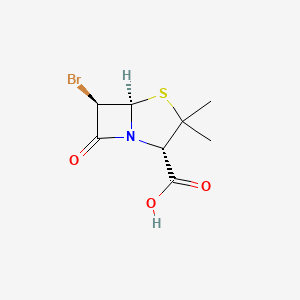
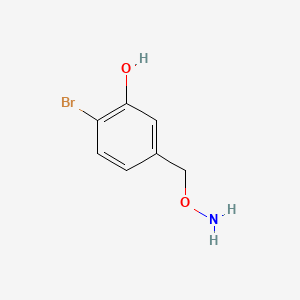
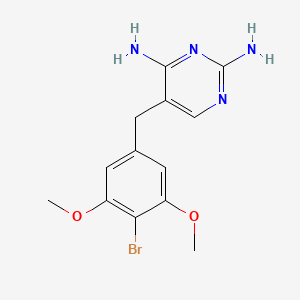
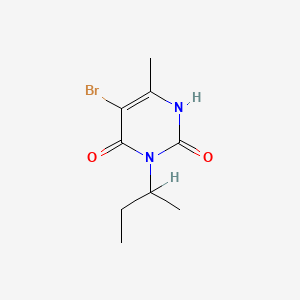
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
